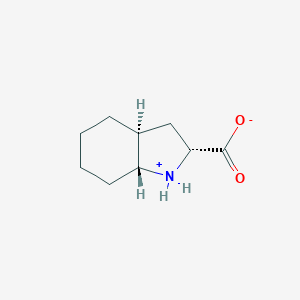

(2R,3aS,7aR)-Octahydro-1H-Indol-2-carbonsäure

Übersicht

Beschreibung

OHICA is a crucial starting material in synthesizing certain ACE inhibitors. It contains three chiral centers, allowing for the possibility of four pairs of enantiomers. The complexity of its structure and the presence of these chiral centers underline the importance of accurate synthesis and analysis methods for its study and application in pharmaceuticals (Vali et al., 2012).

Synthesis Analysis

A versatile methodology has been developed for the effective synthesis of enantiomerically pure OHICA. This process involves the formation of a trichloromethyloxazolidinone derivative and its subsequent α-alkylation, providing a convenient route to α-tetrasubstituted derivatives of this stereoisomer (Sayago et al., 2008).

Molecular Structure Analysis

The crystal and molecular structures of indole-2-carboxylic acid (ICA), a closely related compound, have been determined using X-ray diffraction, infrared spectroscopy, and theoretical methods. These studies reveal the intricate hydrogen bonding interactions and the orientation of the carboxylic groups, providing insight into the molecular structure of similar compounds like OHICA (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

OHICA's reactivity and stability have been explored through various chemical reactions, showing its stability under acid and oxidation conditions while still being reactive at the 3-position. These properties make OHICA a versatile compound for further functionalization and application in synthesis pathways (Murakami, 1987).

Physical Properties Analysis

The HPLC method has been developed for the separation and quantification of OHICA and its isomers, utilizing a refractive index detector. This method highlights the physical properties of OHICA, such as its non-chromophoric nature and the challenges associated with its analysis due to the presence of multiple chiral centers (Vali et al., 2012).

Chemical Properties Analysis

Research on indole derivatives, including OHICA, has focused on their chemistry, highlighting their stability, reactivity, and potential for functionalization. These studies provide a comprehensive overview of the chemical properties that make OHICA valuable in pharmaceutical synthesis (Murakami, 1987).

Wissenschaftliche Forschungsanwendungen

Stereoselektive Synthese

Diese Verbindung kann in der stereoselektiven Synthese von substituierten 1,3-Dioxolanen verwendet werden . Die Reaktion beinhaltet die Zusammenfügung von drei Komponenten: Alken, Carbonsäure und Silylenolether. Die stereoselektive Bildung von substituierten 1,3-Dioxolanen wird durch die Bildung eines 1,3-Dioxolan-2-yl-Kation-Zwischenprodukts während der Oxidation von Alken-Substraten mit hypervalentem Iod erreicht .

Pharmazeutische Bausteine

“(2R,3aS,7aR)-Octahydro-1H-Indol-2-carbonsäure” ist als pharmazeutischer Baustein aufgeführt . Dies deutet darauf hin, dass es als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden könnte.

Forschung und Entwicklung

Als chirale Verbindung kann “this compound” in Forschung und Entwicklung zur Untersuchung stereoselektiver Reaktionen und der Synthese neuer chiraler Pharmazeutika eingesetzt werden .

Materialwissenschaften

Im Bereich der Materialwissenschaften könnte diese Verbindung aufgrund ihrer spezifischen chiralen Struktur möglicherweise bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden .

Eigenschaften

IUPAC Name |

(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229722 | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145513-92-4, 108507-42-2 | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)

![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)